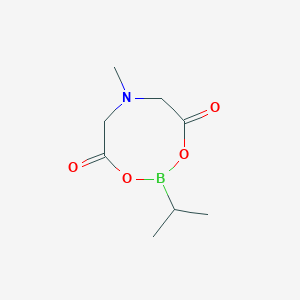

2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

描述

2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate, a class of compounds widely used in organic synthesis due to their stability and controlled reactivity in cross-coupling reactions like Suzuki-Miyaura. The core structure consists of a bicyclic dioxazaborocane ring with a boronate ester functionality. The compound features a methyl group at position 6 and an isopropyl substituent at position 2.

属性

IUPAC Name |

6-methyl-2-propan-2-yl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BNO4/c1-6(2)9-13-7(11)4-10(3)5-8(12)14-9/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWGYRCXNPOLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids with diols or amino alcohols under controlled conditions. One common method includes the reaction of isopropylboronic acid with 2-amino-2-methyl-1,3-propanediol in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron-containing ring to more stable boronates.

Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the boron-nitrogen ring .

Major Products

The major products formed from these reactions include boronic acids, borates, and substituted boronates, depending on the specific reaction conditions and reagents used .

科学研究应用

Introduction to 2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

This compound is a boron-containing compound notable for its unique structural properties and diverse applications in scientific research. This compound, characterized by its dioxazaborocane framework, has garnered attention in various fields including organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to act as a boronic acid surrogate allows for the facilitation of challenging cross-coupling reactions. This property is particularly beneficial in synthesizing complex organic molecules through methods such as:

- Suzuki-Miyaura Cross-Coupling : This reaction enables the coupling of aryl or vinyl halides with the boronic acid derivative in the presence of a palladium catalyst and base.

- Heck Reaction : The compound can participate in coupling reactions with aryl halides to form substituted alkenes.

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in the synthesis of bioactive molecules. Its role as a building block for pharmaceuticals is particularly noteworthy:

- Cytotoxic Agents : It has been employed in the synthesis of cytotoxins like Leiodermatolide, which are significant in cancer research due to their potential therapeutic effects.

Material Science

The reactivity and stability of this compound make it valuable in developing advanced materials:

- Polymers and Nanomaterials : The compound's ability to undergo various chemical transformations allows it to be integrated into polymeric structures and nanomaterials, enhancing their properties for applications in electronics and nanotechnology.

Case Study 1: Synthesis of Bioactive Molecules

Recent studies have demonstrated the successful use of this compound in synthesizing novel cytotoxic agents. Researchers reported that the compound effectively facilitated the formation of complex structures that exhibit significant anti-cancer activity.

Case Study 2: Development of Advanced Materials

In material science applications, this compound has been integrated into polymer matrices to enhance electrical conductivity. Studies showed that incorporating this compound improved the mechanical properties and thermal stability of the resulting materials.

作用机制

The mechanism of action of 2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to interact with various molecular targets through its boron and nitrogen atoms. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile ligand in coordination chemistry. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

MIDA boronates differ primarily in the substituent at position 2, which influences their physicochemical properties, reactivity, and applications. Below is a detailed comparison based on substituent classes:

Alkyl Substituents

- 6-Methyl-2-propyl-1,3,6,2-dioxazaborocane-4,8-dione Molecular Formula: C₁₀H₁₅BNO₄. Molecular Weight: 228.04 g/mol. Synthesis: Prepared via conventional heating with yields up to 56% (method-dependent) . Key Features: Alkyl groups like propyl enhance solubility in non-polar solvents compared to aryl derivatives.

Aryl Substituents

- 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione Molecular Formula: C₁₁H₁₂BNO₄. Molecular Weight: 233.03 g/mol. Purity: ≥98% (commercially available) . Applications: Used in pharmaceutical research as a stable boronate precursor .

- 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Molecular Formula: C₁₁H₁₁BFNO₄. Molecular Weight: 251.02 g/mol. Yield: Up to 89% under optimized conditions (e.g., Method E in ) . Stability: Fluorine substituents improve metabolic stability in bioactive molecules .

Heteroaryl Substituents

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

6-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Functionalized Aryl Substituents

- 2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Yield: 11% due to challenges in stabilizing phenolic boronates . ¹H NMR Data: δ 9.58 (s, 1H, OH), confirming hydrogen bonding interactions .

Comparative Data Table

Key Findings and Trends

Reactivity : Alkyl-substituted MIDA boronates (e.g., propyl) generally exhibit lower steric hindrance, favoring higher yields in coupling reactions compared to bulky aryl derivatives .

Stability : Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance stability against hydrolysis, critical for biomedical applications .

Spectral Signatures: Distinct ¹H NMR shifts (e.g., δ 9.58 for phenolic -OH) aid in structural validation .

Commercial Availability : Aryl derivatives like phenyl and 4-fluorophenyl variants are widely available at ≥98% purity, reflecting their industrial relevance .

生物活性

2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound belonging to the class of dioxazaborocanes. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO, with a molecular weight of 199.01 g/mol. The compound features a dioxazaborocane ring system that incorporates boron and nitrogen atoms, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets including enzymes and receptors. The presence of boron in its structure allows it to form stable complexes with biomolecules, potentially modulating their activity through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on receptors to elicit biological responses.

The electron donation or acceptance properties of the compound also play a significant role in its redox reactions within biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities. Below is a summary of its reported effects:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial effect | 625 - 1250 |

| Escherichia coli | No significant activity | - |

| Pseudomonas aeruginosa | Moderate antibacterial activity | 625 |

| Candida albicans | Moderate antifungal activity | 500 |

The compound demonstrated notable efficacy against Gram-positive bacteria like S. aureus and S. epidermidis, while showing limited effectiveness against Gram-negative bacteria and fungi .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound can induce apoptosis in specific cancer types through:

- Cell Cycle Arrest : Inhibition of cell proliferation by interfering with cell cycle progression.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Case Studies

-

Study on Antimicrobial Properties :

A comprehensive study evaluated the antimicrobial effects of various dioxazaborocanes including this compound. The results highlighted its potential as an antibacterial agent against S. aureus and P. aeruginosa, suggesting further development for therapeutic applications . -

Cytotoxicity Assessment :

Another research focused on the cytotoxic properties against human cancer cell lines. The findings indicated that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells .

常见问题

Basic Research Question

- Glovebox/Schlenk Techniques : Conduct syntheses and transfers in controlled atmospheres.

- Stabilization Additives : Introduce scavengers (e.g., molecular sieves) to reaction mixtures.

- In Situ Monitoring : Use Raman spectroscopy to detect moisture ingress in real time.

- Storage : Store in flame-sealed ampules under argon, with desiccants like silica gel .

How can researchers address conflicting data in the compound’s bioactivity profiles across different studies?

Advanced Research Question

- Meta-Analysis : Systematically compare datasets from peer-reviewed studies, adjusting for variables like cell line heterogeneity or assay protocols.

- Dose-Response Curves : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity).

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity trends. Use cluster analysis to identify outlier datasets .

What advanced separation techniques are suitable for isolating enantiomers of this compound?

Advanced Research Question

- Chiral Stationary Phases (CSPs) : Use HPLC columns functionalized with cyclodextrins or macrocyclic glycopeptides.

- Membrane Technologies : Employ enantioselective membranes (e.g., polymer-supported ionic liquids) for continuous separation.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

How can researchers integrate this compound into renewable energy applications, such as fuel additives?

Advanced Research Question

- Combustion Studies : Evaluate ignition delay times in bomb calorimeters; monitor boron’s role as a combustion catalyst.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.

- Lifecycle Assessment (LCA) : Quantify environmental impacts using frameworks from the Canadian Research and Development Classification (e.g., RDF2050105 for non-automotive combustion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。